UTPgammaS trisodium salt

Descripción general

Descripción

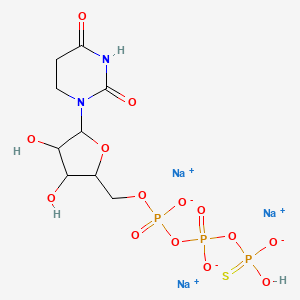

UTPgammaS trisodium salt, also known as uridine-5’-O-(3-thiotriphosphate) trisodium salt, is a synthetic nucleotide analog. It is a selective agonist for P2Y2 and P2Y4 receptors, which are part of the purinergic receptor family. This compound is known for its enzymatic stability and resistance to hydrolysis, making it a valuable tool in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of UTPgammaS trisodium salt typically involves the thiophosphorylation of uridine triphosphate (UTP). The process includes the following steps:

Activation of UTP: UTP is activated using a suitable reagent such as carbodiimide.

Thiophosphorylation: The activated UTP is then reacted with a thiophosphorylating agent, such as thiophosphoryl chloride, under controlled conditions to introduce the thiophosphate group.

Purification: The resulting product is purified using chromatographic techniques to obtain high-purity this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of UTP are activated and thiophosphorylated in industrial reactors.

Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.

Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency

Análisis De Reacciones Químicas

Types of Reactions

UTPgammaS trisodium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group. It is resistant to hydrolysis, making it stable under various conditions.

Common Reagents and Conditions

Reagents: Thiophosphoryl chloride, carbodiimide, and other activating agents.

Conditions: Reactions are typically carried out under anhydrous conditions and controlled temperatures to prevent hydrolysis and degradation

Major Products

The major product of the thiophosphorylation reaction is this compound itself. This compound can further participate in biochemical reactions involving P2Y2 and P2Y4 receptors .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H20N3Na3O9P3S

- Molecular Weight : 507.2 g/mol

- CAS Number : 1061-71-8

- Synonyms : Uridine triphosphate gamma-thio, UTPγS

UTPgammaS is characterized by the substitution of a sulfur atom for the oxygen atom in the gamma position of uridine triphosphate. This modification enhances its stability and affinity for various enzymes and receptors.

Enzyme Substrate Studies

UTPgammaS is widely used as a substrate for nucleotide triphosphate-dependent enzymes. Its structural similarity to ATP allows it to act as a competitive inhibitor in enzymatic reactions. This property is particularly useful in studying:

- Nucleotide Kinases : Investigating the kinetics of nucleotide phosphorylation.

- RNA Polymerases : Understanding transcriptional regulation mechanisms.

Table 1: Enzymatic Activity of UTPgammaS

| Enzyme Type | Activity Observed | Reference |

|---|---|---|

| Nucleotide Kinase | Competitive inhibition | |

| RNA Polymerase | Substrate for transcription | |

| ATPase | Inhibition of hydrolysis |

Signal Transduction Research

UTPgammaS plays a crucial role in signal transduction pathways, particularly in purinergic signaling. It acts as an agonist for P2Y receptors, which are involved in various physiological processes such as:

- Cell Proliferation : Modulating growth factor signaling.

- Inflammatory Responses : Influencing cytokine release.

Case Study Example : A study demonstrated that UTPgammaS-induced activation of P2Y receptors leads to increased intracellular calcium levels, promoting cell migration in fibroblasts .

Drug Development

UTPgammaS is being explored in drug development for its potential therapeutic effects:

- Anticancer Agents : Its ability to inhibit specific kinases makes it a candidate for targeted cancer therapies.

- Antiviral Compounds : Research indicates that UTPgammaS can inhibit viral replication by interfering with nucleotide metabolism.

Table 2: Pharmacological Effects of UTPgammaS

Research Findings and Insights

Recent studies have highlighted the versatility of UTPgammaS in various experimental settings:

- A study on its effects on cancer cell lines showed that UTPgammaS significantly reduced cell viability when combined with other chemotherapeutic agents, indicating its potential as an adjuvant therapy .

- In neurological research, UTPgammaS has been shown to enhance synaptic plasticity, suggesting implications for cognitive enhancement therapies .

Mecanismo De Acción

UTPgammaS trisodium salt exerts its effects by selectively activating P2Y2 and P2Y4 receptors. These receptors are G protein-coupled receptors involved in various cellular processes, including inflammation, cell proliferation, and vascular tone regulation. Upon binding to these receptors, this compound triggers downstream signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium, leading to various physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

Adenosine-5’-O-(3-thiotriphosphate) trisodium salt (ATPgammaS): Another thiophosphate analog that acts on purinergic receptors.

Uridine triphosphate (UTP): The non-thiophosphorylated analog of UTPgammaS.

Adenosine diphosphate (ADP): A related nucleotide that acts on different purinergic receptors .

Uniqueness

UTPgammaS trisodium salt is unique due to its resistance to hydrolysis and selective activation of P2Y2 and P2Y4 receptors. This stability and selectivity make it a valuable tool in research, allowing for precise modulation of purinergic signaling pathways without rapid degradation .

Actividad Biológica

UTPγS (uridine 5'-O-(3-thiotriphosphate)) trisodium salt is a nucleotide analog that has garnered attention for its biological activity, particularly in the context of purinergic signaling. This compound is recognized for its ability to activate various purinergic receptors, influencing a range of physiological processes. This article delves into the biological activities of UTPγS, supported by research findings, case studies, and data tables.

Overview of UTPγS

UTPγS is a stable analog of uridine triphosphate (UTP) that exhibits enhanced potency and selectivity for purinergic receptors. It is primarily utilized in research to investigate the roles of UTP in cellular signaling pathways, particularly those mediated by P2Y receptors.

UTPγS acts as an agonist at P2Y receptors, which are G-protein-coupled receptors responsive to nucleotides. The activation of these receptors leads to various intracellular signaling cascades, including:

- Increased intracellular calcium levels : This is crucial for various cellular functions such as muscle contraction and neurotransmitter release.

- Stimulation of cell proliferation : Particularly in endothelial and smooth muscle cells.

- Modulation of inflammation : UTPγS has been shown to influence leukocyte chemotaxis and cytokine release.

1. Cardiovascular Effects

Research indicates that UTPγS can induce vasodilation and improve blood flow by acting on vascular smooth muscle cells. A study demonstrated that UTPγS promotes relaxation in carotid arteries, suggesting potential applications in cardiovascular therapies .

2. Neurotransmission

UTPγS enhances neurotransmission in various models, including guinea pig urinary bladder preparations. It has been shown to facilitate parasympathetic neurotransmission, which may have implications for treating bladder dysfunction .

3. Anti-inflammatory Properties

UTPγS modulates immune responses by influencing the migration and activation of leukocytes. Its role in reducing inflammation has been highlighted in models of acute lung injury, where it aids in restoring epithelial barrier function .

Case Study 1: Cardiovascular Health

In a controlled study involving hypertensive rats, UTPγS administration resulted in significant reductions in blood pressure and improved endothelial function. The findings suggest its potential as a therapeutic agent for managing hypertension.

Case Study 2: Neurological Impact

A study involving spinal cord injury models showed that UTPγS treatment resulted in improved motor function recovery. The compound facilitated neurogenic responses that are crucial for rehabilitation after injury.

Table 1: Biological Activity Summary of UTPγS

Table 2: Pharmacological Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 785.06 g/mol |

| Solubility | Soluble in water (up to 20 mM) |

| pIC50 (NTPDase Inhibition) | 4.62 (human blood) |

| EC50 (P2Y receptor activation) | Varies by receptor subtype |

Propiedades

IUPAC Name |

trisodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h4,6-8,13-14H,1-3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABJTNBFBFOTEH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2Na3O14P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.